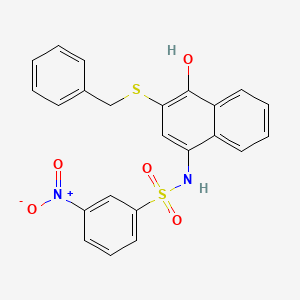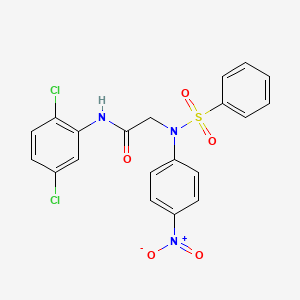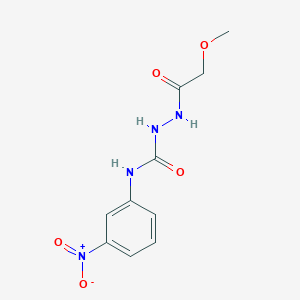![molecular formula C19H19N5O4 B4124749 1-(3-Acetylphenyl)-3-(7-morpholinobenzo[c][1,2,5]oxadiazol-4-yl)urea](/img/structure/B4124749.png)
1-(3-Acetylphenyl)-3-(7-morpholinobenzo[c][1,2,5]oxadiazol-4-yl)urea
Overview
Description
N-(3-acetylphenyl)-N’-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxadiazole ring, a morpholine moiety, and an acetylphenyl group, which contribute to its diverse chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-N’-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the benzoxadiazole ring.
Introduction of the Morpholine Moiety: The morpholine group is introduced through nucleophilic substitution reactions, often using morpholine and a suitable leaving group.
Acetylation of the Phenyl Group: The acetyl group is added to the phenyl ring via Friedel-Crafts acylation, using acetyl chloride and a Lewis acid catalyst.
Coupling Reaction: The final step involves coupling the benzoxadiazole-morpholine intermediate with the acetylphenyl group through a urea linkage, typically using a coupling reagent like carbodiimide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-N’-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the acetyl group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzoxadiazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-acetylphenyl)-N’-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis and material science.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-N’-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea involves its interaction with specific molecular targets and pathways. The benzoxadiazole ring can interact with biological molecules, leading to fluorescence, which is useful in imaging and diagnostic applications. Additionally, the compound’s structural features allow it to bind to enzymes or receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-N’-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea: shares similarities with other benzoxadiazole derivatives and morpholine-containing compounds.
Ethyl 3-(4-morpholinyl)-3-oxopropanoate: Another compound featuring a morpholine moiety, used in various chemical applications.
Uniqueness
The uniqueness of N-(3-acetylphenyl)-N’-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.
Properties
IUPAC Name |
1-(3-acetylphenyl)-3-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4/c1-12(25)13-3-2-4-14(11-13)20-19(26)21-15-5-6-16(18-17(15)22-28-23-18)24-7-9-27-10-8-24/h2-6,11H,7-10H2,1H3,(H2,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWIMJYWEFSLAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C3=NON=C23)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[2-[(4-chlorophenyl)sulfonylamino]propanoylamino]benzoate](/img/structure/B4124680.png)
![N-[2-(4-nitrophenyl)propyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4124684.png)
![N-(3,5-dichlorophenyl)-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]urea](/img/structure/B4124700.png)
![N-allyl-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4124719.png)
![3-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-N-(2-methoxyethyl)propanamide](/img/structure/B4124724.png)
![(5-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(2-phenylethyl)amine](/img/structure/B4124726.png)

![1-[3-(4-isopropoxyphenyl)-3-(4-methylphenyl)propanoyl]piperidine](/img/structure/B4124735.png)
![N-(4-bromophenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide](/img/structure/B4124737.png)


![methyl 2-[({[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4124762.png)
![1-(1,3-benzodioxol-5-ylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4124771.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4124775.png)
